Superior Atrial Fibrillation/Flutter Efficacy Versus Verapamil and Distinct Profile from Procainamide
In an electrophysiologic evaluation of intravenous antiarrhythmic drugs, disopyramide demonstrated substantially greater efficacy in terminating atrial fibrillation (Af) and atrial flutter (AF) compared to verapamil, while showing a distinct efficacy pattern relative to procainamide for paroxysmal supraventricular tachycardia (PSVT) [1].
| Evidence Dimension | Termination efficacy of atrial fibrillation and atrial flutter |
|---|---|
| Target Compound Data | 80.0% (12/15 patients) |
| Comparator Or Baseline | Verapamil: 9.1% (1/11 patients); Procainamide: Not evaluated for Af/AF |
| Quantified Difference | 70.9 percentage-point absolute difference in Af/AF termination versus verapamil |
| Conditions | Intravenous administration, electrophysiologic evaluation in patients with clinical arrhythmias |
Why This Matters
This identifies disopyramide as the preferred agent among these comparators for atrial fibrillation/flutter termination, directly informing formulary selection for this arrhythmia subtype.
- [1] Hiejima K, et al. Electrophysiologic evaluation of antiarrhythmic drugs on supraventricular tachyarrhythmias. Jpn Circ J. 1983 Jan;47(1):98-104. View Source
